3-((4-Aminophenyl)sulfonyl)propan-1-ol

Vue d'ensemble

Description

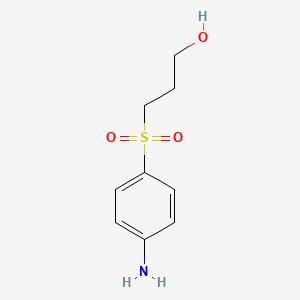

3-((4-Aminophenyl)sulfonyl)propan-1-ol is an organic compound with the molecular formula C9H13NO3S. It is characterized by the presence of an aminophenyl group attached to a sulfonyl group, which is further connected to a propanol chain.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Aminophenyl)sulfonyl)propan-1-ol typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-hydroxypropylamine. The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

3-((4-Aminophenyl)sulfonyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a sulfonic acid derivative.

Reduction: The nitro group can be reduced to an amine.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Formation of sulfonamide or sulfonate esters.

Applications De Recherche Scientifique

3-((4-Aminophenyl)sulfonyl)propan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-((4-Aminophenyl)sulfonyl)propan-1-ol involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Additionally, the aminophenyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminobenzenesulfonyl chloride: A precursor in the synthesis of 3-((4-Aminophenyl)sulfonyl)propan-1-ol.

3-Hydroxypropylamine: Another precursor used in the synthesis.

Sulfanilamide: A related compound with similar sulfonyl and aminophenyl groups.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

3-((4-Aminophenyl)sulfonyl)propan-1-ol, with the molecular formula CHNOS and a CAS number of 131110-21-9, is a compound recognized for its significant biological activities, particularly in the fields of antimicrobial and antioxidant research. This article explores its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonyl group linked to a propanol chain, with an amino group positioned para to the phenyl ring. This unique structure contributes to its reactivity and interaction with biological targets. The molecular weight of 215.27 g/mol allows it to engage effectively in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Similar compounds have shown efficacy against drug-resistant pathogens, suggesting that this compound may also possess therapeutic potential against multi-drug resistant organisms. The presence of both sulfonyl and amino groups enhances its interaction with bacterial targets, which is crucial for its antimicrobial action.

Antioxidant Activity

In addition to its antimicrobial properties, the compound displays antioxidant activity . Antioxidants play a vital role in neutralizing free radicals, thus preventing cellular damage. Studies have demonstrated that compounds with similar structures can effectively scavenge reactive oxygen species (ROS), indicating that this compound may contribute to oxidative stress mitigation.

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how modifications of the compound's structure can influence its biological activity. For instance, variations in the amino and sulfonyl groups can significantly alter the compound's potency against specific biological targets. This is evidenced by studies that have systematically modified similar compounds to enhance their efficacy in activating immune responses, such as NF-κB activation in THP-1 cells .

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound inhibited the growth of several strains of bacteria, including resistant strains, demonstrating a minimum inhibitory concentration (MIC) comparable to existing antibiotics .

Potential in Drug Development

The compound's ability to modulate biological pathways positions it as a candidate for drug development. Interaction studies suggest that it may bind to specific enzymes or receptors involved in disease processes, paving the way for further pharmacological exploration .

Comparison with Similar Compounds

To better understand its unique properties, a comparative analysis with structurally similar compounds is essential:

| Compound Name | CAS Number | Structural Features | Similarity |

|---|---|---|---|

| 3-((4-Aminophenyl)sulfonyl)propanenitrile | 84362-27-6 | Sulfonamide with nitrile | 0.88 |

| 4-(Cyclopropylsulfonyl)aniline | 1147558-13-1 | Sulfonamide with cyclopropane | 0.88 |

| 2-((4-Aminophenyl)sulfonyl)ethan-1-ol | 5246-58-2 | Shorter carbon chain | 0.90 |

| 3-(4-Aminophenyl)propan-1-ol | 220424 | Lacks sulfonyl group | 0.94 |

This table highlights how the inclusion of specific functional groups influences the biological activity and potential applications of these compounds.

Propriétés

IUPAC Name |

3-(4-aminophenyl)sulfonylpropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5,11H,1,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPJPWFRYRFDTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.